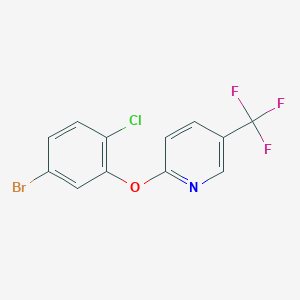
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene
Descripción general
Descripción
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a fluorine atom, and a 2-methylprop-1-en-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene typically involves the halogenation of a suitable aromatic precursor followed by the introduction of the 2-methylprop-1-en-1-yl group. One common method involves the bromination of 2-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or fluorine atoms are substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, and primary or secondary amines.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.
Major Products Formed
EAS Reactions: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxyl, alkoxy, and amino derivatives.
Oxidation and Reduction: Products include quinones and dihydro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The 2-methylprop-1-en-1-yl group can further modulate the compound’s activity by influencing its steric and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of the 2-methylprop-1-en-1-yl group.
4-Bromo-2-fluorobiphenyl: Similar in structure but with a biphenyl group instead of the 2-methylprop-1-en-1-yl group.
3-Bromo-2-methylpropene: Similar in structure but with a methylpropene group instead of the benzene ring.
Uniqueness
4-Bromo-2-fluoro-1-(2-methylprop-1-en-1-yl)benzene is unique due to the combination of its halogen atoms and the 2-methylprop-1-en-1-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrF |
|---|---|
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
4-bromo-2-fluoro-1-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-6H,1-2H3 |
Clave InChI |
JMCVOEQGNFKGDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C=C(C=C1)Br)F)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B8518154.png)



![5-(4-Fluorophenyl)-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8518192.png)
![4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methyl-6,7-dihydro-5H-indazol-4-ol](/img/structure/B8518201.png)





![Methyl 2-[ethyl(3-hydroxyphenyl)amino]acetate](/img/structure/B8518241.png)
